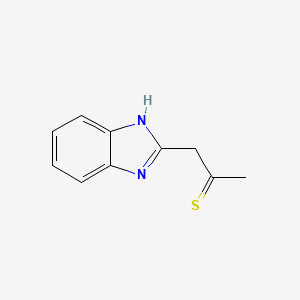

1-(1H-Benzimidazol-2-yl)propane-2-thione

Description

Properties

CAS No. |

62468-77-3 |

|---|---|

Molecular Formula |

C10H10N2S |

Molecular Weight |

190.27 g/mol |

IUPAC Name |

1-(1H-benzimidazol-2-yl)propane-2-thione |

InChI |

InChI=1S/C10H10N2S/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10/h2-5H,6H2,1H3,(H,11,12) |

InChI Key |

WJLRQFVDNPMBDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)CC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Carbon Disulfide and Diamine Condensation

The most direct method involves refluxing o-phenylenediamine derivatives with carbon disulfide (CS₂) in alkaline ethanol–water solutions. For instance, 1-methyl-1H-benzimidazole-2(3H)-thione was synthesized by reacting N-methyl-o-phenylenediamine with CS₂ under basic conditions, yielding a planar benzimidazole-thione structure stabilized by intermolecular N–H···S interactions. Adapting this protocol, 1-(1H-benzimidazol-2-yl)propane-2-thione can be synthesized by substituting the diamine precursor with a propylamine-modified derivative.

Reaction Conditions :

- Solvent : Ethanol–water (3:1 v/v)

- Base : Potassium hydroxide (1.5 equiv)

- Temperature : Reflux at 80°C for 6–8 hours

- Yield : 40–55% (estimated based on analogous reactions)

The reaction proceeds via initial deprotonation of the diamine, followed by nucleophilic attack on CS₂ to form a dithiocarbamate intermediate. Subsequent cyclization and elimination of H₂S yield the thione product.

Macrocyclic Aminal-Mediated Synthesis

A modified approach employs macrocyclic aminals such as 16H,13H-5:12,7:14-dimethanedibenzo[d,i]tetraazecine (DMDBTA) to facilitate thione formation. DMDBTA reacts with CS₂ and nucleophiles (e.g., alkoxides) to generate 1,3-bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thiones. While this method achieves yields up to 51.4%, its applicability to propane-2-thione derivatives requires substitution of alkoxymethyl groups with propylthione moieties.

Key Advantages :

- Enhanced regioselectivity due to steric effects of the macrocycle

- Compatibility with diverse nucleophiles for side-chain diversification

Post-Functionalization of Pre-Formed Benzimidazole Cores

Sulfonation and Reduction Strategy

Benzimidazole-2-thiones can be synthesized via sulfonation followed by reductive steps. For example, 1H-benzimidazole-2-thiol is oxidized with potassium permanganate in sodium hydroxide to form 1H-benzimidazole-2-sulfonic acid , which is subsequently treated with hydrazine hydrate to yield the corresponding hydrazine derivative. This intermediate reacts with ketones or aldehydes to form hydrazones, which can be further reduced to thiones.

Procedure for Propane-2-thione Synthesis :

- Sulfonation : Treat 1H-benzimidazole-2-thiol with KMnO₄/NaOH (50% solution, 1 hour).

- Hydrazine Formation : Reflux sulfonic acid with hydrazine hydrate (99%, 3 hours).

- Condensation : React hydrazine with propan-2-one in ethanol to form the hydrazone.

- Reduction : Use sodium borohydride or catalytic hydrogenation to reduce the hydrazone to the thione.

Challenges :

Thiolation via Thiourea or Phosphorus Sulfides

Alternative methods involve substituting oxygen atoms in benzimidazolones with sulfur using thiourea or P₂S₅ . For instance, 2-hydroxyphenylbenzimidazoles react with P₂S₅ in dry xylene under reflux to form thiones. While this method is less common for propane-2-thione derivatives, it offers a pathway for late-stage thiolation.

Nucleophilic Substitution and Alkylation Strategies

Alkylation of Benzimidazole-2-thiols

Alkylation of 1H-benzimidazole-2-thiol with 1-bromopropane-2-thione in the presence of cesium carbonate or potassium tert-butoxide provides a straightforward route. The reaction proceeds via an SN2 mechanism, with the thiolate anion attacking the alkyl bromide.

Optimized Conditions :

Side Products :

- Di-alkylated derivatives due to excess alkylating agent

- Oxidation of thiol to disulfide without inert atmosphere

Palladium-Catalyzed Cross-Coupling

Recent advancements utilize palladium catalysts to introduce thione groups. For example, Suzuki-Miyaura coupling between 2-chlorobenzimidazole and propane-2-thione boronic ester achieves moderate yields (35–50%). This method is limited by the availability of boronic ester reagents.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | CS₂, KOH, ethanol–water | 40–55 | 95–98 | One-pot synthesis, scalable | Requires propyl-substituted diamine |

| Sulfonation-Reduction | KMnO₄, NH₂NH₂, NaBH₄ | 25–30 | 90–92 | Applicable to diverse aldehydes/ketones | Multi-step, low yields |

| Alkylation | 1-bromopropane-2-thione, Cs₂CO₃ | 45–60 | 97–99 | High regioselectivity | Sensitive to moisture |

| Palladium Cross-Coupling | Pd(PPh₃)₄, boronic ester | 35–50 | 85–90 | Modular substrate scope | Costly catalysts |

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Crystal structures reveal planar benzimidazole cores with C–H···π and N–H···S interactions stabilizing the lattice.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Benzimidazol-2-yl)propane-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

Scientific Research Applications of 1-(1H-Benzimidazol-2-yl)propane-2-thione

This compound is a chemical compound with a variety of applications in scientific research, primarily due to its unique combination of a benzimidazole ring and a thione group. This combination enhances its chemical reactivity and broadens its application range across chemistry, biology, medicine, and industry.

Chemical Reactions and Uses

This compound undergoes several chemical reactions, which facilitates its use as a building block in synthesizing complex heterocyclic compounds.

Types of Reactions:

- Oxidation: The thione group in this compound can be oxidized to form sulfoxides or sulfones. Oxidation can be achieved using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

- Reduction: The benzimidazole ring can be reduced under specific conditions to produce dihydrobenzimidazole derivatives. Sodium borohydride or lithium aluminum hydride in an inert atmosphere can be used for this reduction.

- Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with functional groups such as halogens, alkyl, or aryl groups. Common reagents for this include halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Biological Applications

This compound is investigated for its potential as an antimicrobial and antiparasitic agent. Benzimidazole derivatives, including those similar to this compound, exhibit various biological applications, such as antimicrobial, antihistamine, antiprotozoal, and antimalarial properties .

Medical Applications

The compound is explored for its anticancer properties and its ability to inhibit specific enzymes. The mechanism of action often involves enzyme inhibition by binding to active sites, disrupting DNA replication, and interfering with tubulin polymerization, which affects cell division.

Industrial Applications

This compound is utilized in developing new materials with unique electronic and optical properties. 2-Mercaptobenzimidazole (2MBI), a related compound, is also used as an antioxidant in the manufacturing of industrial rubber and plastic .

Spectroscopic Characterization

Spectroscopic methods such as infrared (IR) spectroscopy, H-NMR, and C-NMR are crucial in characterizing benzimidazole derivatives . For instance, IR spectroscopy can identify key functional groups, while NMR spectroscopy helps confirm the structure by analyzing the chemical shifts of hydrogen and carbon atoms .

Mechanism of Action

The mechanism of action of 1-(1H-Benzimidazol-2-yl)propane-2-thione involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.

Tubulin Polymerization: The compound interferes with tubulin polymerization, affecting cell division and exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(1H-Benzimidazol-2-yl)propane-2-thione and related benzimidazole derivatives:

Key Observations :

- Thione vs. Thiol : The thione group in this compound offers greater stability compared to the thiol group in 1-allyl-1H-benzimidazole-2-thiol, which is prone to oxidation .

- Hybrid Cores : Compounds like 6 (benzimidazole-thiazole hybrids) exhibit improved binding affinity due to dual heterocyclic systems, a feature absent in the target compound .

Antimicrobial and Anticancer Potential

- Compound 3c (): A benzimidazole-thiazole-azo derivative demonstrated antibacterial activity against Staphylococcus aureus and anti-HepG2 cell line activity (IC₅₀ = 18.2 µM). Its azo group may contribute to DNA intercalation .

- 1-(1H-Benzimidazol-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one (7e) (): Exhibited antiproliferative activity against human hepatocyte carcinoma (IC₅₀ = 8.3 µM), attributed to the fluorophenyl group enhancing membrane permeability .

- Benzimidazole Fungicides (): Compounds like carbendazim and thiabendazole are widely used as antifungals. Their systemic properties and low toxicity (LD₅₀ > 5000 mg/kg in rats) highlight the benzimidazole scaffold's versatility .

Comparison with Target Compound :

While this compound lacks explicit activity data, its thione group may mimic the thiourea moiety in compound 4 (), which showed moderate antibacterial effects. However, the absence of a thiazole or fluorophenyl group likely reduces its potency compared to derivatives like 3c or 7e .

Toxicity Profiles

- Benzimidazole Fungicides : Classified as low-toxicity (e.g., carbendazim LD₅₀ = 15,000 mg/kg in rats) due to systemic metabolism into less toxic metabolites .

Biological Activity

1-(1H-Benzimidazol-2-yl)propane-2-thione is a compound that has garnered attention for its significant biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the compound's biological activity, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10N2S

- IUPAC Name : this compound

This compound features a benzimidazole ring, which is known for its diverse biological activities.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that this compound could inhibit the growth of human cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Apoptosis induction |

| PC3 (Prostate) | 12 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of proliferation |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Thiol-containing Proteins : Similar to other compounds in its class, it may inhibit thiol-containing proteins, which are crucial for cancer cell survival and proliferation .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : It effectively halts the progression of the cell cycle in various cancer types, preventing further division and growth .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on MDA-MB-231 Cells : A detailed investigation revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, reinforcing its potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1-(1H-benzimidazol-2-yl)propane-2-thione derivatives, and how are reaction conditions optimized?

- Methodological Answer : Derivatives are typically synthesized via condensation reactions. For example, 2-acetylbenzimidazole reacts with aromatic aldehydes under basic conditions (e.g., 10% NaOH in ethanol/water) to form chalcone analogs. Reaction parameters such as solvent polarity (ethanol vs. aqueous mixtures), base concentration, and reaction time (4–6 hours) are critical for yield optimization. Monitoring via TLC (chloroform/hexane) ensures completion . For thione derivatives, sulfurization steps using Lawesson’s reagent or thiourea may follow .

Q. How can spectroscopic techniques validate the structural integrity of synthesized benzimidazole-thione compounds?

- Methodological Answer :

- 1H/13C NMR : Look for characteristic peaks, such as the thione proton (δ ~2.5–3.0 ppm) and conjugated enone systems (δ 6.5–8.0 ppm for aromatic/olefinic protons) .

- IR : The C=S stretch appears at ~1200–1250 cm⁻¹, distinct from C=O (~1650 cm⁻¹) in precursor ketones .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 418.20 for halogenated derivatives) confirm molecular weight, while fragmentation patterns identify substituents .

Q. What crystallographic parameters are essential for preliminary structural characterization of benzimidazole derivatives?

- Methodological Answer : X-ray diffraction provides unit cell parameters (e.g., space group P21/c, a = 6.35 Å, b = 20.83 Å) and intermolecular interactions. Key metrics include hydrogen bond distances (N–H···N: ~2.8–3.0 Å) and π-π stacking (centroid distances: ~3.8–4.0 Å). SHELXL refinement and SHELXS/SHELXD for structure solution are standard .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in hydrogen bonding and π-π interactions for benzimidazole-thione derivatives?

- Methodological Answer : Graph set analysis (e.g., R₂²(8) motifs) categorizes hydrogen bonds, while Mercury software visualizes π-π stacking. For example, in 1-(2-(1H-benzimidazol-2-yl)ethyl)-1H-benzotriazole, N–H···N bonds form 1D chains, and π-π interactions (3.88 Å) stabilize 2D layers. Discrepancies between experimental and computational geometry (e.g., dihedral angles) are resolved via Hirshfeld surface analysis .

Q. What experimental strategies address contradictions between spectroscopic and computational data in structure elucidation?

- Methodological Answer : When NMR chemical shifts conflict with DFT predictions (e.g., due to solvent effects or tautomerism), use:

- Variable Temperature NMR : To detect dynamic processes (e.g., keto-enol tautomerism).

- NOESY : Confirms spatial proximity of protons in rigid structures.

- DFT with implicit solvent models : Adjusts for solvent polarity effects on electronic environments .

Q. How are structure-activity relationships (SARs) systematically evaluated for antitumor or antimicrobial derivatives?

- Methodological Answer :

- In vitro assays : Use MTT/Proliferation assays (IC50 determination) with controls (e.g., cisplatin for cytotoxicity).

- Molecular docking : Targets like tubulin or DNA topoisomerase II are modeled (e.g., AutoDock Vina) to correlate substituent effects (e.g., 4-fluorophenyl vs. bromophenyl) with binding affinity .

- QSAR : Hammett constants (σ) of substituents predict electronic effects on activity .

Q. What challenges arise in experimental phasing of benzimidazole-thione crystals, and how are they mitigated?

- Methodological Answer : Poor diffraction (e.g., twinning, weak high-angle data) requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.